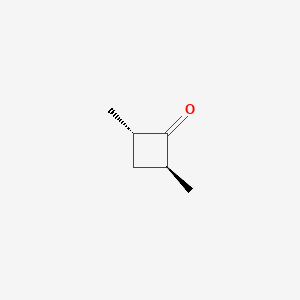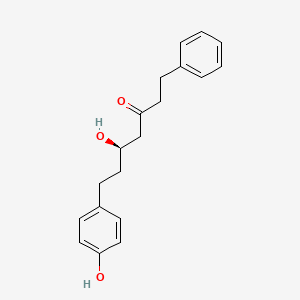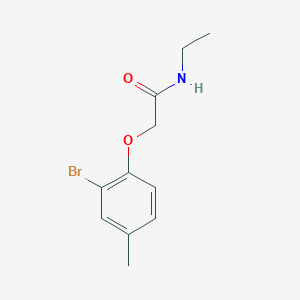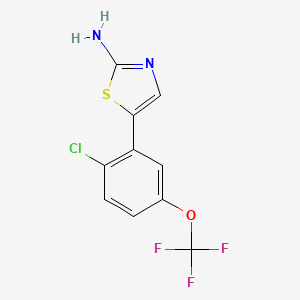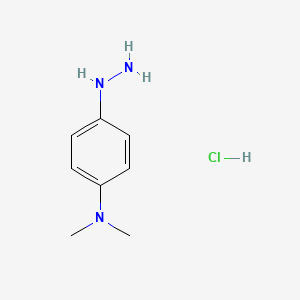
4-hydrazinyl-N,N-dimethylaniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydrazinyl-N,N-dimethylaniline hydrochloride is a chemical compound with the molecular formula C8H15Cl2N3. It is a derivative of aniline, where the aniline core is substituted with a hydrazine group and two methyl groups. This compound is often used in various scientific research applications due to its unique chemical properties .
準備方法
The synthesis of 4-hydrazinyl-N,N-dimethylaniline hydrochloride typically involves the following steps:
Starting Materials: Hydrazine hydrochloride and 3-methylbutan-2-one.
Condensation Reaction: The hydrazine hydrochloride reacts with 3-methylbutan-2-one in the presence of acetic acid to form an intermediate compound.
Methylation: The intermediate is then methylated using methyl iodide in acetonitrile to produce the final product.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
化学反応の分析
4-Hydrazinyl-N,N-dimethylaniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming various substituted products
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-Hydrazinyl-N,N-dimethylaniline hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-hydrazinyl-N,N-dimethylaniline hydrochloride involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in reactions that modify biological molecules. Its hydrazine group allows it to form stable complexes with metal ions, which can influence enzymatic activities and other biochemical processes .
類似化合物との比較
4-Hydrazinyl-N,N-dimethylaniline hydrochloride can be compared with other similar compounds, such as:
- 4-Hydrazinyl-N,N-dimethylbenzenamine
- p-Dimethylaminophenylhydrazine
- 4-Hydrazino-N,N-dimethyl-aniline
These compounds share similar structural features but differ in their specific substituents and chemical properties. The unique combination of the hydrazine and dimethyl groups in this compound gives it distinct reactivity and applications .
特性
分子式 |
C8H14ClN3 |
|---|---|
分子量 |
187.67 g/mol |
IUPAC名 |
4-hydrazinyl-N,N-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C8H13N3.ClH/c1-11(2)8-5-3-7(10-9)4-6-8;/h3-6,10H,9H2,1-2H3;1H |
InChIキー |
ZQLZNMJYRKUAMV-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)NN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


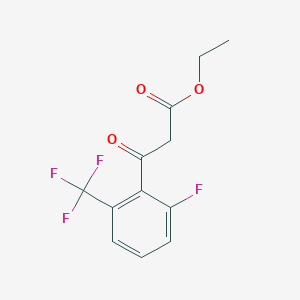
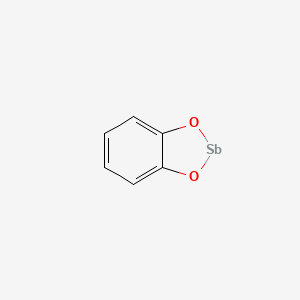
![Sar-[D-Phe8]-des-Arg9-Bradykinin acetate](/img/structure/B14762505.png)
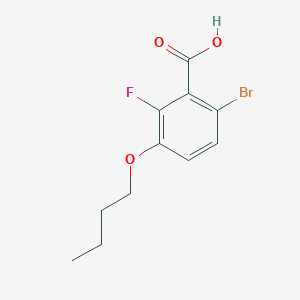
![[4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-yl] formate](/img/structure/B14762524.png)

